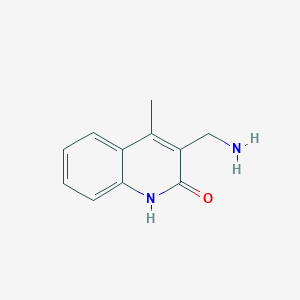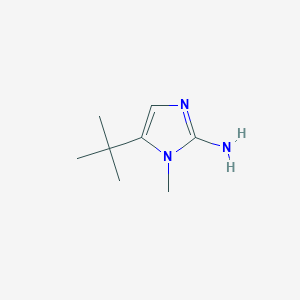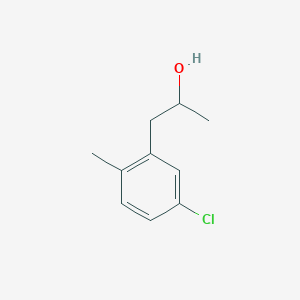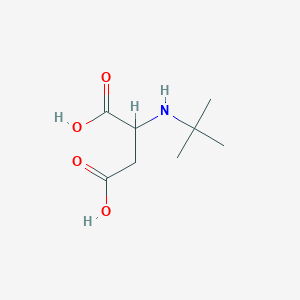
4-Benzyl-2-cyanopyridine
Overview
Description
4-Benzyl-2-cyanopyridine is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyl-2-cyanopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyl-2-cyanopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoinduced C(sp3)–H Bond Pyridination : A study by Hoshikawa and Inoue (2013) describes the direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine, achieved by using benzophenone and 4-cyanopyridine under photo-irradiating conditions. This method is highly chemoselective, especially at benzylic C(sp3)–H bonds, and is useful for constructing biologically active molecules with 4-pyridine substructures (Hoshikawa & Inoue, 2013).
Photocatalytic Radical Benzylation of 4-Cyanopyridines : Georgiou et al. (2022) developed a photocatalytic strategy for chemodivergent radical benzylation of 4-cyanopyridines, enabling selective access to regioisomeric C4 or C2 benzylated pyridines through different reaction paths. This method offers versatility in the benzylation of pyridines (Georgiou et al., 2022).
Metabolism of 1-Benzylpyrrolidine : Ho and Castagnoli (1980) investigated the metabolism of 1-benzylpyrrolidine, leading to the characterization of various cyano adducts including 1-benzyl-2-cyanopyrrolidine. This study highlights the reactivity of metabolically generated electrophilic species with cyanide ions (Ho & Castagnoli, 1980).
Transition-Metal-Free Cross-Coupling with Benzylic Zinc Reagents : Quinio et al. (2015) reported a method for efficiently preparing functionalized 4-benzylated pyridines through a transition-metal-free cross-coupling between benzylic zinc chlorides and substituted 4-cyanopyridines. This approach is significant for selective benzylations on polycyano-aromatics (Quinio et al., 2015).
Adsorption of 4-Cyanopyridine on Au(111) : Pluchery and Tadjeddine (2001) investigated the adsorption of 4-cyanopyridine on Au(111) electrodes, revealing insights into the potential-dependent orientation of adsorbed molecules. This study contributes to the understanding of surface chemistry involving cyanopyridines (Pluchery & Tadjeddine, 2001).
properties
IUPAC Name |
4-benzylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-10-13-9-12(6-7-15-13)8-11-4-2-1-3-5-11/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTYJEKADPHWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-2-cyanopyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone](/img/structure/B7967080.png)
![3,7-Diazabicyclo[3.3.1]nonan-3-yl(3-fluorophenyl)methanone](/img/structure/B7967082.png)
![2-[4-(Methoxymethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7967084.png)

![3-Methyl-[1,4]diazepan-5-one](/img/structure/B7967098.png)








